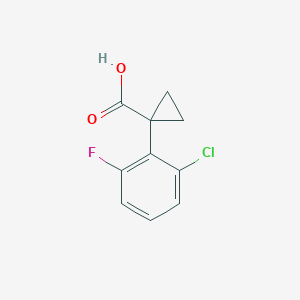
4-chloro-5-fluoroquinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-fluoroquinoline-8-carboxylic acid is a heterocyclic aromatic compound belonging to the quinoline family This compound is characterized by the presence of chlorine and fluorine atoms at the 4th and 5th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 8th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-fluoroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloroaniline with 5-fluoroisatin in the presence of a base such as potassium hydroxide, followed by cyclization and oxidation steps . Another approach involves the use of 4-chloro-5-fluoroaniline as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions: 4-Chloro-5-fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products:
Substituted Quinoline Derivatives: Products with different substituents replacing chlorine or fluorine atoms.
Oxidized or Reduced Quinoline Derivatives: Various oxidation states of the quinoline ring.
Biaryl Compounds: Products formed from coupling reactions.
科学的研究の応用
4-Chloro-5-fluoroquinoline-8-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antibacterial agents, particularly fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV.
Biological Studies: The compound is studied for its potential to interact with various biological targets, including enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic electronic materials and liquid crystals.
Agriculture: Derivatives of this compound are investigated for their potential use as agrochemicals.
作用機序
The mechanism of action of 4-chloro-5-fluoroquinoline-8-carboxylic acid, particularly in its role as an antibacterial agent, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate bacterial cell membranes and bind to the target enzymes .
類似化合物との比較
4-Chloroquinoline-8-carboxylic Acid: Lacks the fluorine atom, which may result in different biological activity and potency.
5-Fluoroquinoline-8-carboxylic Acid: Lacks the chlorine atom, which may affect its chemical reactivity and biological properties.
4,7-Dichloroquinoline: Contains an additional chlorine atom at the 7th position, which may alter its chemical and biological behavior.
Uniqueness: 4-Chloro-5-fluoroquinoline-8-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms, which contribute to its enhanced biological activity and chemical versatility. The combination of these substituents allows for specific interactions with biological targets and provides a scaffold for further functionalization .
特性
CAS番号 |
1803610-54-9 |
|---|---|
分子式 |
C10H5ClFNO2 |
分子量 |
225.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



